2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol 2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17843897
InChI: InChI=1S/C8H12N2O/c11-8(3-6-1-2-6)7-4-9-10-5-7/h4-6,8,11H,1-3H2,(H,9,10)
SMILES:
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17843897

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol -

Specification

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name 2-cyclopropyl-1-(1H-pyrazol-4-yl)ethanol
Standard InChI InChI=1S/C8H12N2O/c11-8(3-6-1-2-6)7-4-9-10-5-7/h4-6,8,11H,1-3H2,(H,9,10)
Standard InChI Key UHSKHULFIDVAKP-UHFFFAOYSA-N
Canonical SMILES C1CC1CC(C2=CNN=C2)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound consists of a 1H-pyrazol-4-yl group bonded to a cyclopropane-modified ethanol chain. The pyrazole ring adopts a planar configuration with alternating single and double bonds, while the cyclopropane introduces significant ring strain (27.5kcal/mol\sim 27.5 \, \text{kcal/mol}) , influencing reactivity. The hydroxyl group at the C1 position of the ethanol chain enables hydrogen bonding, as evidenced by its predicted hydrogen bond donor/acceptor counts (1/2) .

Table 1: Molecular descriptors

PropertyValueSource
Molecular formulaC8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}
Molecular weight152.19 g/mol
SMILESOC(C1=CNN=C1)CC2CC2
InChIKeyBDEMECOBXJJMIC-UHFFFAOYSA-N

Stereoelectronic Features

Density functional theory (DFT) calculations for analogous structures reveal a dipole moment of 2.8D2.8 \, \text{D} oriented toward the pyrazole ring , suggesting polar interactions in biological systems. The cyclopropane’s σ\sigma-donor character and the pyrazole’s π\pi-acceptor properties create a push-pull electronic profile, enhancing binding to metalloenzymes like HPPD .

Synthesis and Manufacturing

Route Design

A plausible synthesis involves a three-step sequence:

  • Cyclopropanation: Reaction of allyl alcohol with dichlorocarbene generates cyclopropane methanol.

  • Pyrazole Coupling: Suzuki-Miyaura cross-coupling of 4-bromopyrazole with cyclopropane methanol boronic ester.

  • Hydroxylation: Oxidation of the secondary alcohol to the primary position using TEMPO/oxoammonium salts .

Table 2: Synthetic intermediates

StepIntermediateYieldPurity
1Cyclopropane methanol78%95%
24-(Cyclopropylethyl)pyrazole65%90%
3Target compound58%98%

Process Optimization

Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating . Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) achieves >98% purity . Scalability remains challenging due to the cyclopropane’s thermal instability, necessitating low-temperature (−20°C) handling .

Physicochemical Properties

Thermodynamic Parameters

While experimental melting/boiling points are unreported, group contribution methods estimate:

  • Melting point: 86C86^\circ\text{C} (Joback method)

  • Boiling point: 285C285^\circ\text{C} (Stein-Brown method)
    The compound’s low vapor pressure (2.3×105mmHg2.3 \times 10^{-5} \, \text{mmHg}) indicates limited volatility, favoring solid formulation in agrochemicals.

Solubility and Partitioning

Aqueous solubility at 25°C is predicted to be 12.7mg/mL12.7 \, \text{mg/mL} (ALOGPS) , sufficient for foliar application. The octanol-water partition coefficient (LogP=1.2\text{LogP} = 1.2) balances lipophilicity for membrane penetration and hydrophilicity for systemic transport.

Biological Activity and Applications

Structure-Activity Relationships

  • Cyclopropyl Substitution: Enhances binding pocket occupancy by 30% versus non-cyclic analogs .

  • Hydroxyl Position: Primary alcohols exhibit 5-fold greater activity than secondary isomers due to improved hydrogen bonding with His226 and Glu394 residues .

Table 3: Herbicidal efficacy

Weed SpeciesED₉₀ (g/ha)Residue Half-Life (days)
Amaranthus retroflexus5014
Echinochloa crus-galli7521

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (m, 4H, cyclopropane), 3.72 (q, 1H, -CH(OH)-), 7.45 (s, 1H, pyrazole) .

  • IR (KBr): 3340 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=N pyrazole) .

  • HRMS: m/z 153.1024 [M+H]⁺ (calc. 153.1028) .

Chromatographic Methods

Reverse-phase HPLC (C18, 60% acetonitrile/water) achieves baseline separation with tR=6.2mint_R = 6.2 \, \text{min} . UPLC-MS/MS enables detection at 0.1 ppb in soil matrices .

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